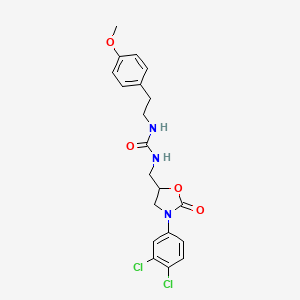
1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C20H21Cl2N3O4 and its molecular weight is 438.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that combines an oxazolidinone moiety with a methoxyphenethyl urea, which may confer various biological activities. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
- IUPAC Name : this compound
- Molecular Formula : C20H21Cl2N3O2
- Molecular Weight : 438.3 g/mol
- CAS Number : 954609-86-0
Structural Characteristics
The compound's structure consists of:
- An oxazolidinone ring, which is known for its role in antibiotic activity.
- A dichlorophenyl group that may enhance lipophilicity and biological interaction.
- A methoxyphenethyl moiety that could contribute to its pharmacological properties.
Antimicrobial Properties
Compounds containing oxazolidinone structures have been extensively studied for their antimicrobial properties. The specific combination of the oxazolidinone ring with the dichlorophenyl and methoxyphenethyl groups may enhance the compound's effectiveness against various bacterial strains. Research indicates that similar compounds exhibit significant activity against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
The potential anticancer properties of this compound have been suggested through studies on related compounds. The oxazolidinone framework is known to interfere with protein synthesis in cancer cells, leading to apoptosis. In vitro studies have shown that derivatives of oxazolidinones can inhibit tumor growth by targeting specific pathways involved in cell proliferation .
The mechanism of action for this compound likely involves:
- Inhibition of Protein Synthesis : Similar to other oxazolidinones, it may bind to the ribosomal subunit, preventing bacterial protein synthesis.
- Cell Cycle Disruption : The compound could induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell growth.
Table of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Oxazolidinones (e.g., Linezolid) | Effective against Gram-positive bacteria |
| Anticancer | Oxazolidinone derivatives | Induces apoptosis in cancer cells |
| Enzyme Inhibition | Various urea derivatives | Inhibits enzymes critical for survival |
Case Study: Antimicrobial Efficacy
A study conducted on a series of oxazolidinone derivatives showed that compounds with similar structural features to this compound exhibited potent antimicrobial activity against resistant strains of bacteria. The study emphasized the importance of the dichlorophenyl group in enhancing membrane permeability and interaction with bacterial targets .
Case Study: Anticancer Mechanism
Another research article focused on the anticancer properties of oxazolidinones demonstrated that these compounds could effectively inhibit the growth of various cancer cell lines by disrupting mitochondrial function and inducing oxidative stress . This suggests that this compound may have similar effects.
Propiedades
IUPAC Name |
1-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O4/c1-28-15-5-2-13(3-6-15)8-9-23-19(26)24-11-16-12-25(20(27)29-16)14-4-7-17(21)18(22)10-14/h2-7,10,16H,8-9,11-12H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZDGOOMVXXITM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2CN(C(=O)O2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













